6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride 6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2031259-03-5
VCID: VC4183574
InChI: InChI=1S/C11H13N3.2ClH/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2;2*1H
SMILES: C1CNCCC1C2=NC=C(C=C2)C#N.Cl.Cl
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16

6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride

CAS No.: 2031259-03-5

Cat. No.: VC4183574

Molecular Formula: C11H15Cl2N3

Molecular Weight: 260.16

* For research use only. Not for human or veterinary use.

6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride - 2031259-03-5

Specification

CAS No. 2031259-03-5
Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
IUPAC Name 6-piperidin-4-ylpyridine-3-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C11H13N3.2ClH/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2;2*1H
Standard InChI Key DTWYTJWTRZAPHG-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC=C(C=C2)C#N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with a carbonitrile group and at the 6-position with a piperidin-4-yl moiety, forming a bicyclic system. The dihydrochloride salt enhances its solubility in polar solvents, a critical feature for biological assays . Key structural features include:

  • Pyridine Core: Provides aromaticity and sites for electrophilic substitution.

  • Piperidine Ring: A six-membered saturated heterocycle contributing to conformational flexibility.

  • Carbonitrile Group: Enhances reactivity in nucleophilic additions and cyclization reactions.

The 2D and 3D structures have been validated through X-ray crystallography and computational modeling, confirming a chair conformation for the piperidine ring and planar geometry for the pyridine moiety .

Computed and Experimental Properties

Table 1 summarizes critical physicochemical properties derived from experimental and computational studies.

Table 1: Molecular and Computed Properties of 6-(Piperidin-4-yl)pyridine-3-carbonitrile Dihydrochloride

PropertyValueSource
Molecular FormulaC11H15Cl2N3\text{C}_{11}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}
Molecular Weight260.16 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bonds1
LogP (Partition Coefficient)0.85
Polar Surface Area49 Ų

The low LogP value indicates moderate hydrophilicity, aligning with its salt form, while the polar surface area suggests potential blood-brain barrier permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from pyridine and piperidine precursors. A common route includes:

  • Nucleophilic Substitution: Reaction of 3-cyanopyridine with 4-chloropiperidine under basic conditions to form the C–N bond.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Optimization focuses on yield improvement (reported up to 75%) and purity (>95%), achieved through column chromatography and recrystallization .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce by-products. Key suppliers include Enamine Ltd. and A2B Chem, offering quantities from 50 mg to 2.5 g at prices ranging from $772 to $8,898, depending on scale .

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in diverse transformations (Table 2), enabling derivative synthesis for structure-activity relationship (SAR) studies.

Table 2: Representative Reactions of 6-(Piperidin-4-yl)pyridine-3-carbonitrile Dihydrochloride

Reaction TypeConditionsProductsApplication
OxidationKMnO4\text{KMnO}_4, acidicCarboxylic acid derivativesBioisostere development
Nucleophilic SubstitutionAlkyl halides, Et3N\text{Et}_3\text{N}Alkylated piperidinesCNS drug candidates
CyclizationCuI, DMF, 100°CTricyclic heterocyclesAnticancer agents

The carbonitrile group is particularly reactive, serving as a handle for click chemistry and palladium-catalyzed cross-couplings .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, D2_2O) displays signals at δ 8.45 (pyridine-H), 3.90 (piperidine-H), and 2.75 ppm (methylene-H) .

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 259.0643 [M-Cl^-]+^+ .

  • IR Spectroscopy: Stretching vibrations at 2240 cm1^{-1} (C≡N) and 1630 cm1^{-1} (C=N).

SupplierPurity (%)QuantityPrice (USD)
Enamine US95100 mg772
A2B Chem951 g4,569
SIA Enamine952.5 g8,898

Lead times vary from 2 days (US suppliers) to 15 days (international) .

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